molecular formula C12H17NO3 B10753168 Bucetin CAS No. 156674-10-1

Bucetin

Cat. No.: B10753168
CAS No.: 156674-10-1
M. Wt: 223.27 g/mol
InChI Key: LIAWQASKBFCRNR-UHFFFAOYSA-N
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Description

Bucetin, known chemically as N-(4-Ethoxyphenyl)-3-hydroxybutanamide, is an analgesic and antipyretic compound. It was previously used for its pain-relieving and fever-reducing properties. due to its potential for renal toxicity, it was withdrawn from the market in 1986 . This compound is structurally similar to phenacetin, another analgesic with known carcinogenic risks .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bucetin can be synthesized through the reaction of 4-ethoxyaniline with 3-hydroxybutanoic acid. The process involves the formation of an amide bond between the amine group of 4-ethoxyaniline and the carboxyl group of 3-hydroxybutanoic acid. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature and pH, are carefully monitored to optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary alcohols or amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a reference compound in analytical chemistry for method development and validation.

    Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Previously used as an analgesic and antipyretic before its withdrawal.

    Industry: Utilized in the development of new pharmaceutical formulations and as a standard in quality control processes.

Mechanism of Action

Bucetin exerts its analgesic and antipyretic effects by inhibiting the synthesis of prostaglandins, which are mediators of pain and inflammation. The compound targets the cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby alleviating pain and fever .

Comparison with Similar Compounds

    Phenacetin: Similar analgesic and antipyretic properties but with known carcinogenic risks.

    Acetaminophen: Another analgesic and antipyretic with a safer profile compared to Bucetin and Phenacetin.

    Aspirin: Widely used analgesic and antipyretic with anti-inflammatory properties.

Uniqueness of this compound: this compound’s unique structure, with an ethoxy group and a hydroxyl group on the butanamide backbone, distinguishes it from other similar compounds. its potential for renal toxicity and carcinogenicity limits its use compared to safer alternatives like acetaminophen and aspirin .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-3-16-11-6-4-10(5-7-11)13-12(15)8-9(2)14/h4-7,9,14H,3,8H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAWQASKBFCRNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020721
Record name 3-Hydroxy-4-butyrophenetidide
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Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083-57-4, 156674-10-1, 156674-11-2
Record name Bucetin
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Record name Bucetin [INN:BAN:JAN]
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Record name Bucetin, (-)-
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Record name Butanamide, N-(4-ethoxyphenyl)-3-hydroxy-
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Record name BUCETIN
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Record name BUCETIN, (+)-
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Record name BUCETIN, (-)-
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